molecular formula C8H7ClF2O3S B1401101 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride CAS No. 293299-90-8

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride

Cat. No.: B1401101
CAS No.: 293299-90-8
M. Wt: 256.65 g/mol
InChI Key: OKFHCUSEFPDMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride typically involves the reaction of 4-ethoxy-2,3-difluorobenzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide derivatives: Formed when reacting with amines.

    Sulfonate ester derivatives: Formed when reacting with alcohols.

    Sulfonothioate derivatives: Formed when reacting with thiols.

Scientific Research Applications

Organic Synthesis

The compound is primarily used as an intermediate in the synthesis of various organic molecules. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. Common applications include:

  • Synthesis of Sulfonamides: 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride can be converted into sulfonamides through reaction with amines. This transformation is crucial for developing pharmaceuticals with antibacterial properties.
  • Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form complex organic structures. These reactions are often catalyzed by palladium-based catalysts and are essential for creating diverse chemical libraries for drug discovery.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a building block for the development of various bioactive molecules:

  • Antimicrobial Agents: Research has shown that derivatives of this sulfonyl chloride exhibit significant antimicrobial activity against resistant bacterial strains, making them potential candidates for new antibiotics.
  • Anticancer Compounds: Studies have indicated that compounds derived from this compound demonstrate cytotoxic effects on cancer cell lines, suggesting their utility in anticancer drug development.

Material Science

The compound's reactivity allows it to be employed in developing advanced materials:

  • Polymers and Coatings: The introduction of sulfonyl groups into polymer backbones can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating high-performance coatings and adhesives.
  • Fluorinated Materials: The presence of fluorine atoms can modify the physical and chemical properties of materials, such as increasing hydrophobicity or altering solubility profiles.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential and utility of this compound:

  • Anticancer Activity: A study demonstrated that sulfonamide derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.
  • Antimicrobial Efficacy: Another investigation explored the antimicrobial properties of these compounds against resistant strains of bacteria, showing promising results that warrant further exploration in clinical settings.
  • Fluorinated Drug Development: The introduction of fluorine into bioactive molecules often results in enhanced biological activity. Compounds containing both sulfonyl and fluorine functionalities have been shown to improve pharmacokinetic properties, making them attractive candidates for drug development.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-difluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride is unique due to the presence of both ethoxy and difluoro substituents on the benzene ring, which can influence its reactivity and the properties of the resulting derivatives. The combination of these substituents can lead to unique chemical and physical properties, making it valuable in specific synthetic applications .

Biological Activity

4-Ethoxy-2,3-difluorobenzenesulfonyl chloride (CAS No. 293299-90-8) is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes an ethoxy group and two fluorine atoms on a benzene ring, contributing to its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClF2O2S. The presence of the sulfonyl chloride functional group makes it a potent electrophile, capable of participating in various chemical reactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an enzyme inhibitor, as well as its applications in medicinal chemistry. The following sections detail specific findings related to its biological effects.

Enzyme Inhibition

  • Mechanism of Action : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. Its sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to enzyme inactivation.
  • Case Studies :
    • A study demonstrated that derivatives of sulfonyl chlorides exhibit significant inhibition against various kinases involved in cancer progression. For instance, modifications to the structure can enhance selectivity and potency against targets like PI3K and mTOR pathways .
    • In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by blocking critical signaling pathways .

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. Preliminary findings suggest that it may possess activity against certain bacterial strains, although detailed studies are still required to confirm these effects.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceBiological ActivityIC50 Value (μM)Target
PI3K Inhibition0.85 ± 0.30MCF-7
mTOR Inhibition0.59 ± 0.15HCT-116
Apoptosis InductionNot specifiedVarious Cancer Cell Lines

Properties

IUPAC Name

4-ethoxy-2,3-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-5-3-4-6(15(9,12)13)8(11)7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFHCUSEFPDMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-2,3-difluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2,3-difluorobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-2,3-difluorobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2,3-difluorobenzenesulfonyl chloride
Reactant of Route 5
4-Ethoxy-2,3-difluorobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2,3-difluorobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.